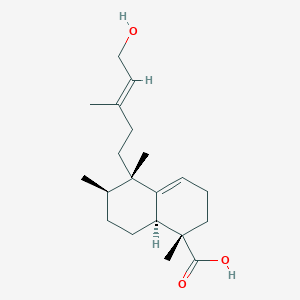

ent-Halimic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,5S,6R,8aS)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-14(10-13-21)9-12-19(3)15(2)7-8-17-16(19)6-5-11-20(17,4)18(22)23/h6,10,15,17,21H,5,7-9,11-13H2,1-4H3,(H,22,23)/b14-10+/t15-,17+,19+,20+/m1/s1 |

InChI Key |

HSJZBWSHLZFUSH-ZPJQLTTDSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CCC[C@]2(C)C(=O)O)[C@@]1(C)CC/C(=C/CO)/C |

Canonical SMILES |

CC1CCC2C(=CCCC2(C)C(=O)O)C1(C)CCC(=CCO)C |

Synonyms |

ent-halimic acid |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of Halimane Diterpenoids

Botanical Sources and Specific Plant Genera

The primary botanical sources of halimane diterpenoids are predominantly found within specific plant families and genera.

Halimium viscosum : This plant, belonging to the Cistaceae family, is a notable and abundant source of ent-halimic acid. It is widely distributed in the Iberian Peninsula, particularly in the western regions of Spain and Portugal. This compound is readily accessible in substantial quantities from the ethyl acetate (B1210297) extract of Halimium viscosum. frontiersin.orgnih.govnih.govnih.govnih.govnih.gov

Croton Species : The genus Croton, part of the Euphorbiaceae family, is a rich reservoir of diverse diterpenoids, including halimanes. Croton oblongifolius Roxb., for instance, has yielded novel halimane-type diterpenoids such as crotohalimaneic acid, crotohalimoneic acid, and 12-benzoyloxycrotohalimaneic acid from its stem bark. nih.govmdpi-res.comresearchgate.netnih.gov Another species, Croton crassifolius Geisel, found in southern China, Laos, Thailand, and Vietnam, also contains halimane diterpenoids in its roots.

Other Plant Genera : Halimane diterpenoids are also reported in other plant families, including Compositae and Lamiaceae. frontiersin.org The Hymenaea genus, belonging to the Fabaceae family, is recognized for its abundance of ent-labdane and ent-halimane diterpenoids, with Hymenaea courbaril being a source of new ent-halimane diterpenoids. The first discovered ent-halimane, chettaphanin I, was isolated from the roots of Adenochlaena siamensis. frontiersin.org Additionally, halimane-type diterpenoids have been derived from the Dysoxylum and Amoora genera within the Meliaceae plant family.

Ecogeographical variations can lead to the formation of distinct chemotypes within a species, influencing the chemical profile of secondary metabolites. For Halimium viscosum, studies have identified five different chemotypes, which are typically named according to their specific harvesting localities. Examples include chemotypes from Villarino de los Aires (Salamanca, Spain) and Valparaiso (Zamora, Spain). frontiersin.orgnih.gov The this compound obtained from the Villarino de los Aires chemotype of Halimium viscosum is particularly noted for its suitability as a starting material in chemical syntheses. nih.govnih.gov

Many plant species that produce halimane diterpenoids have a history of traditional use in folk medicine, which often guides chemical research towards potentially bioactive compounds. Numerous Croton species, for instance, have been traditionally employed for various ailments, including stomachache, sore throat, malaria, fever, dysentery, diabetes, cancers, digestive issues, wounds, inflammation, and pain. nih.gov This extensive ethnobotanical record underscores the therapeutic potential of the Croton genus, aligning with chemical investigations into its rich diterpenoid content, which includes halimanes exhibiting cytotoxic, anti-inflammatory, and antimicrobial activities. nih.gov

Marine and Microbial Producers of Halimane-Type Compounds

Beyond terrestrial plants, halimane diterpenoids are also found in marine environments and produced by microorganisms.

Marine Organisms : Marine invertebrates, such as Porifera (sponges of the genus Agelas and Raspailia), and gorgonian corals of the genus Echinomuricea, are known to produce halimane diterpenoids, including specific halimane purines. frontiersin.orgnih.gov

Microorganisms : Halimane diterpenoids can also be synthesized by microorganisms, including certain fungi and bacteria. frontiersin.org Notably, some halimane-type compounds serve as biomarkers for tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. frontiersin.org Filamentous fungi have demonstrated the capacity for biotransformation of both labdane (B1241275) and halimane diterpenoids, indicating their enzymatic machinery can modify these structures.

Methodologies for the Isolation of this compound from Natural Extracts

The isolation of this compound and related halimane diterpenoids from natural sources typically involves a series of extraction and purification steps tailored to the specific matrix and compound characteristics.

This compound is known for its relatively easy accessibility in large quantities from the ethyl acetate extract of Halimium viscosum. nih.govnih.govnih.govnih.gov Research has led to the development of a cost-effective, rapid, and efficient methodology for its isolation. frontiersin.org

The purification of this compound and other halimane diterpenoids from crude extracts relies heavily on chromatographic techniques. While specific detailed protocols for this compound are not extensively outlined in general overviews, the isolation of pure compounds for structural elucidation necessitates rigorous purification. The structures of isolated halimane diterpenoids are typically established through comprehensive spectroscopic analyses, including 1H and 13C Nuclear Magnetic Resonance (NMR), and 2D-NMR techniques such as COSY, NOESY, HMQC, and HMBC. frontiersin.orgmdpi-res.com Chemical correlation and X-ray structural analysis are also employed for definitive structural determination, with circular dichroism being used to establish absolute configurations. frontiersin.orgmdpi-res.com These advanced characterization methods inherently require highly purified samples, implying the use of various chromatographic methods (e.g., column chromatography, flash chromatography, HPLC) to achieve the necessary purity.

Optimization of extraction strategies is crucial for obtaining target compounds efficiently at a research scale. For this compound, its high natural abundance in Halimium viscosum is a key factor, with yields from extracts potentially reaching up to 47% relative to the dry plant weight. frontiersin.org This high yield indicates either an inherently efficient natural accumulation or well-optimized extraction procedures. The standard approach involves using ethyl acetate as the solvent for extraction from Halimium viscosum. nih.govnih.govnih.govnih.gov For other halimane-producing plants, different extraction solvents and plant parts are employed; for example, a 70% acetone (B3395972) extraction was used for Croton crassifolius roots, and a 70% ethanol (B145695) extract was used for dried roots of Euphorbia kansui. The stem bark is the source material for halimane diterpenoids from Croton oblongifolius. mdpi-res.com These variations in extraction solvents and plant parts reflect optimized strategies based on the specific chemical profiles and distribution of diterpenoids within different plant species.

Biosynthetic Pathways and Enzymatic Mechanisms of Halimane Diterpenoids

General Principles of Diterpene Biosynthesis

Diterpenes are a diverse class of natural products built from a 20-carbon framework. Their biosynthesis follows the general principles of the terpenoid pathway, which originates from the universal five-carbon isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Through a series of head-to-tail condensations catalyzed by prenyltransferases, these C5 units are assembled into progressively longer chains. For diterpenoids, this assembly leads to the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.netiastate.edu

The remarkable diversity of diterpene structures arises from the subsequent cyclization of the linear GGPP molecule. This crucial step is catalyzed by a class of enzymes known as diterpene synthases (diTPSs) or diterpene cyclases. researchgate.net These enzymes orchestrate complex carbocation-mediated reaction cascades, guiding the flexible GGPP chain to fold and form specific single or multiple ring systems, which serve as the foundational skeletons for various diterpenoid families, including the halimanes. iastate.edu

Role of Geranylgeranyl Diphosphate (GGPP) as a Universal Precursor

Geranylgeranyl diphosphate (GGPP) is the universal and crucial precursor for the biosynthesis of the entire family of diterpenes and diterpenoids. wikipedia.orguni.luwikipedia.org This C20 isoprenoid is formed by the sequential addition of three IPP molecules to one DMAPP molecule, a reaction catalyzed by GGPP synthase (GGPPS). uni.lu

Once synthesized, GGPP stands at a critical metabolic branch point. It can be channeled into various biosynthetic pathways leading to essential primary metabolites like chlorophylls, carotenoids, and gibberellins, or it can be directed towards the production of a vast array of specialized diterpenoids. wikipedia.org In the context of ent-halimic acid, GGPP is the direct substrate for the initial and defining cyclization reaction that sets the stage for the formation of the characteristic bicyclic halimane skeleton. iastate.eduwikipedia.org

Investigation of Class II Diterpene Cyclases (DTCs) in ent-Halimane Skeleton Formation

The formation of the bicyclic halimane skeleton from the linear GGPP precursor is a pivotal step catalyzed by Class II diterpene cyclases (DTCs). iastate.eduiastate.edu These enzymes employ an acid-base catalysis mechanism to initiate the cyclization cascade. iastate.edu The process begins with the protonation of the terminal double bond of GGPP, which generates a carbocation. nih.gov This reactive intermediate then undergoes a series of intramolecular additions, guided by the enzyme's active site, to form the characteristic fused ring system of the halimane core, ultimately yielding a cyclized diphosphate intermediate. iastate.edunih.gov

Class II DTCs are distinguished from Class I cyclases, which initiate their reaction by removing the diphosphate group. nih.gov The protonation-initiated mechanism of Class II DTCs is fundamental to creating the specific stereochemistry and structure of labdane-related diterpenoids, including the halimane family. iastate.edu Research has demonstrated that these enzymes are the gatekeepers of the pathway, determining the foundational structure upon which further modifications will occur. iastate.edu

Below is a table summarizing the key enzymes involved in the initial stages of ent-halimic acid biosynthesis.

| Enzyme | Abbreviation | Function |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesizes the C20 universal precursor GGPP from C5 isoprenoid units. |

| Class II Diterpene Cyclase | DTC | Catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic halimane skeleton. |

Post-Cyclization Enzymatic Modifications and Functionalization

Following the formation of the initial halimane carbon skeleton by Class II DTCs, a series of post-cyclization modifications are required to produce this compound. These "tailoring" reactions are typically catalyzed by other enzyme families, which introduce specific functional groups and are responsible for the final chemical identity of the molecule. acs.orgnih.gov

While the initial cyclization sets the core structure, the functional groups of this compound—notably a carboxylic acid at the C-18 position and an allylic hydroxyl group in the side-chain—are installed in subsequent steps. nih.gov In many diterpenoid biosynthetic pathways, these oxidative functionalizations are carried out by cytochrome P450 monooxygenases (P450s). wikipedia.orgoup.com These enzymes are known to catalyze the stepwise oxidation of a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid. oup.com It is highly probable that P450s are responsible for oxidizing the C-18 methyl group of the halimane precursor to the carboxylic acid found in this compound.

Genetic and Molecular Biological Studies on Halimane Biosynthetic Enzymes

Identifying the specific genes that encode the enzymes of the this compound pathway is crucial for understanding its regulation and for potential bioengineering applications. Genetic and molecular biological studies have begun to uncover these key components. frontiersin.org

A significant breakthrough in understanding halimane biosynthesis came from studies on the bacterium Mycobacterium tuberculosis. Research identified a gene, Rv3377c, that encodes a Class II diterpene cyclase responsible for producing the halimane skeleton. This discovery provided direct genetic evidence for the enzymatic basis of halimane formation. iastate.edu

In plants, identifying biosynthetic genes often involves transcriptomic analysis and co-expression studies. frontiersin.org For instance, in the plant Tripterygium wilfordii, which produces other bioactive diterpenoids, researchers used transcriptome data to identify multiple candidate genes for GGPPS, the enzyme that produces the essential precursor. uni.lu Similar approaches, focusing on high-producing plant sources of this compound like Halimium viscosum, are key to identifying the specific plant genes for the cyclase and subsequent modifying enzymes like P450s. nih.govresearchgate.net These genetic studies are essential for elucidating the complete biosynthetic pathway and for enabling heterologous production of this valuable compound.

The table below lists the genes and enzymes that have been identified or are strongly implicated in the biosynthesis of the halimane skeleton.

| Gene (Organism) | Enzyme | Step in Pathway |

| GGPPS8 (Tripterygium wilfordii) | Geranylgeranyl Diphosphate Synthase | Precursor (GGPP) Synthesis |

| Rv3377c (Mycobacterium tuberculosis) | Halimadienyl Diphosphate Synthase (Class II DTC) | Skeleton Formation |

Advanced Synthetic Strategies and Chemical Transformations of Ent Halimic Acid

Utilization of ent-Halimic Acid as a Chiral Pool Starting Material

The concept of the "chiral pool" involves the strategic use of readily available, naturally occurring enantiomerically pure compounds as starting materials for the synthesis of other chiral molecules nih.govnumberanalytics.comtcichemicals.com. This approach offers significant advantages in terms of efficiency and cost compared to de novo total synthesis from achiral precursors nih.govtcichemicals.com. This compound is a prime example of such a chiral pool material, widely employed for the enantioselective synthesis of a diverse array of natural products and their analogues frontiersin.orgnih.govmdpi.comnih.govresearchgate.net.

Its inherent chirality and strategic functionalization enable the synthesis of various complex structures, including:

ent-Halimanolides : Several natural ent-halimanolides, characterized by the presence of a lactone ring within the halimane skeleton, have been synthesized from this compound nih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.net. The synthetic routes typically involve functionalization at C-2 and C-12, the introduction of a furan (B31954) group, isomerization of the double bond to a more stable tetrasubstituted position, and subsequent lactone ring formation mdpi.com.

Chettaphanin I and II : The transformation of this compound into chettaphanin I and II has provided crucial confirmation of their structures and absolute configurations researchgate.net.

Sesterterpenolides (e.g., dysidiolide (B1245104) analogues, cladocoran A and B) : this compound has served as a precursor for the synthesis of these sesterterpenoids frontiersin.orgresearchgate.netacs.org. The synthetic pathways often involve the degradation of the side chain and C-18 reduction to obtain tetranor intermediates, followed by ring-D coupling and further functionalization frontiersin.orgacs.org.

Indole (B1671886) Diterpene Alkaloids : Examples include the synthesis of (+)-thiersindole C and 12-epi-ent-pentacyclindole nih.govresearchgate.net. The general strategy involves the initial elaboration of the bicyclic system, followed by a Fischer indolization to construct the northern side chain and elongation of the southern side chain using an isoprene (B109036) unit researchgate.net. The synthesis of 12-epi-ent-pentacyclindole from this compound was instrumental in establishing the absolute configuration of the natural product nih.gov.

Drimane (B1240787) and Rearranged Drimane Skeletons : this compound has been successfully employed for the synthesis of natural products possessing drimane or rearranged drimane skeletons frontiersin.orgnih.gov. These syntheses typically involve key steps such as side chain degradation and C-18 reduction to a tetranor intermediate, followed by ring-D coupling, functionalization, and, if necessary, cyclization to form ring C frontiersin.orgnih.gov.

Tetranor Derivatives : this compound has been used to synthesize a series of tetranor derivatives, functionalized at C-18 researchgate.net. These compounds hold potential as precursors for the synthesis of [4.3.3]propellanes, oxides, and lactones structurally similar to ambreinolide, which are of interest to the perfume industry researchgate.net.

Total Synthesis Approaches to ent-Halimane Derivatives and Analogues

While this compound itself is frequently used as a chiral pool starting material, total synthesis approaches to ent-halimane derivatives and analogues involve constructing the halimane skeleton from simpler precursors. The biosynthesis of halimane diterpenoids provides a blueprint, originating from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) catalyzed by class II diterpene cyclases (DTCs) rsc.orgsci-hub.se. This enzymatic process highlights the stereocontrolled nature of the decalin core formation.

The halimane skeleton is defined by its bicyclic decalin core frontiersin.orgsci-hub.senih.gov. The stereochemical configuration of this core, particularly at carbons 9 and 10, dictates the specific halimane isomer (e.g., normal, ent-, syn-, ent-syn-) nih.gov. In halimanes, the decalin bridgehead typically exhibits a trans configuration nih.gov. The biosynthetic pathway involves the cyclization of GGPP to form a labda-13E-en-8-yl+ diphosphate intermediate, which can then undergo further rearrangements to yield the halimane framework rsc.orgnih.gov. While specific detailed synthetic routes for de novo stereoselective construction of the ent-halimane decalin core from non-terpenoid precursors are complex and often involve advanced methodologies, the challenge of achieving high stereoselectivity in decalin synthesis is a recognized area of research in organic chemistry escholarship.orguef.fi.

Following the establishment of the core bicyclic system, extensive chemical transformations are employed to elaborate the side chain of this compound and its derivatives, introducing diverse functionalities frontiersin.orgnih.govmdpi.comresearchgate.net. Key strategies include:

Side-Chain Degradation and Shortening : This is a common strategy, particularly in the synthesis of tetranor derivatives and sesterterpenolides frontiersin.orgnih.govmdpi.comresearchgate.net. For example, the side chain of this compound methyl ester can be degraded through sequential oxidation steps, initially with OsO4 and subsequently with Pb(OAc)4, to yield a methyl ketone mdpi.com.

Functional Group Interconversions : New functional groups such as hydroxyls, ketones, and lactones are introduced through various synthetic reactions. In the synthesis of ent-halimanolides, crucial steps involve functionalization at C-2 and C-12, followed by the formation of the lactone ring mdpi.com.

Introduction of Furan Fragments : A significant transformation involves coupling a furan fragment to an aldehyde intermediate present in the side chain, a strategy central to the synthesis of furo-ent-halimanolides frontiersin.orgnih.govmdpi.comresearchgate.net. For instance, reaction of an aldehyde intermediate with 3-furyllithium can lead to the formation of furo derivatives nih.gov.

Double Bond Isomerization : Isomerization of the double bond to a more thermodynamically stable tetrasubstituted position is sometimes necessary to achieve the desired structural motif frontiersin.orgmdpi.com.

Wittig Methylenation : This reaction is employed to introduce terminal methylene (B1212753) groups, converting ketones into endo-olefins mdpi.com.

Barton Decarboxylation Reaction : This radical-mediated decarboxylation is utilized for specific side-chain degradation and rearrangement, often conducted in the presence of p-benzoquinone nih.govmdpi.com.

Oxidation Reactions : A variety of oxidizing agents, including OsO4, Pb(OAc)4, pyridinium (B92312) dichromate (PDC), N-methylmorpholine-N-oxide (NMO), tetra-n-propylammonium perruthenate (TPAP), and m-chloroperoxybenzoic acid (mCPBA), are used for selective oxidation of carbon centers and functional group transformations nih.govmdpi.comresearchgate.net.

Reduction Reactions : Specific reductions, such as those employing Raney nickel or sodium borohydride (B1222165) (NaBH4), are crucial for converting functional groups like ketones to alcohols or reducing double bonds mdpi.comresearchgate.net.

Diversity-Oriented Synthesis (DOS) is a powerful synthetic strategy designed to generate collections of structurally diverse molecules from a limited set of common building blocks or pluripotent intermediates frontiersin.orgmdpi.com. This compound's natural abundance and rich array of functional groups make it an excellent candidate for DOS approaches, particularly for the generation of compounds with varied biological activities frontiersin.orgnih.govmdpi.com. The ability to transform this compound into a wide range of halimane derivatives, as well as compounds with rearranged carbon skeletons such as drimanes and sesterterpenolides, exemplifies its utility in creating chemical diversity frontiersin.org. This inherent versatility facilitates the exploration of chemical space for potential drug discovery and chemical biology applications.

Semisynthesis of Bioactive Halimane Compounds

Semisynthesis is a strategic approach in natural product chemistry where a readily available natural product is used as a starting material to synthesize other natural products or their analogues nih.gov. This method is often preferred when the target compound is difficult to isolate in sufficient quantities or when modifications are desired to enhance or alter its biological activity. This compound is a prime example of a natural product extensively employed in semisynthesis due to its accessibility and the presence of amenable functional groups frontiersin.orgnih.govmdpi.comnih.govresearchgate.net. Many of the synthetic achievements detailed in section 4.1, such as the synthesis of ent-halimanolides, chettaphanins, and sesterterpenolides, fall under the umbrella of semisynthesis, demonstrating this compound's role in accessing a diverse array of bioactive halimane compounds.

Furohalimanes represent a significant class of halimane derivatives characterized by the incorporation of a furan ring nih.govrsc.org. The semisynthesis of these compounds from this compound or its methyl ester has been a focus of research frontiersin.orgnih.govmdpi.comresearchgate.net. A common synthetic pathway involves the transformation of this compound methyl ester into an aldehyde intermediate through a sequence of side chain degradation and C-2 functionalization, often accompanied by double-bond isomerization frontiersin.orgnih.gov. The furan fragment is then strategically coupled to this aldehyde intermediate in the side chain frontiersin.orgnih.govmdpi.comresearchgate.net. Subsequent steps typically include lactonization and C-12 oxidation to yield the desired furohalimane frontiersin.orgnih.govmdpi.com. For instance, the reaction of an appropriate aldehyde intermediate with 3-furyllithium has been shown to produce furo derivatives nih.gov. An efficient semisynthesis of ent-halimanolide (15,16-epoxy-12-oxo-ent-halima-5(10),13(16),14-trien-18,2β-olide) from this compound has been reported, involving the introduction of a furan group into the side chain and the formation of a lactone ring, thereby confirming its structure and absolute configuration mdpi.comnih.gov.

Mechanistic Elucidation of Biological Activities of Ent Halimic Acid and Its Derivatives

In Vitro Biological Activity Profiling

Antitumor and Cytotoxic Activities against Cancer Cell Lines

Ent-halimic acid and its synthetic derivatives have been extensively investigated for their cytotoxic and antitumor effects against a diverse panel of human cancer cell lines. These investigations highlight the potential of halimane-based compounds as anticancer agents. nih.govfrontiersin.org

Investigations in Human Ovarian (A2780), Melanoma (MDA-MB-435), Glioblastoma (SF-295), Colon Adenocarcinoma (HCT-8, HT-29), Cervical (HeLa), Lung (A549), and Myeloid Leukemia (HL-60) Cell Lines

Studies have demonstrated the cytotoxic potential of this compound derivatives across various human cancer cell lines. For instance, 13R-hydroxy-ent-halima-1(10),14-dien-18-oic acid (compound 2), a derivative of this compound, displayed low activity against the human ovarian cancer cell line A2780, with an activity of 40 μg/mL. nih.gov Another derivative, 13R-ent-halim-1(10)-ene-15,16-diol (compound 3), showed moderate activity against melanoma (MDA-MB-435) and glioblastoma (SF-295) cell lines, both at 23 µM, and against colon adenocarcinoma (HCT-8) cells at 13 µM. nih.gov

In cervical cancer, ent-halimanolide (compound 40) exhibited micromolar cytotoxicity against HeLa cells, with an IC50 of 5.0 µM. nih.govfrontiersin.org Other halimane derivatives, such as compound 12, also showed moderate activity against HeLa cells (16 µM). nih.gov

Against lung adenocarcinoma (A549) cell lines, crassin H (compound 45) demonstrated cytotoxic activity at 5.2 µM, and chettaphanin II (compound 28) also showed activity. nih.govfrontiersin.org Additionally, several other compounds (20, 24, 25, 36, 37, 38, and 39) exhibited low to moderate cytotoxicity against A549 cells, with concentrations ranging from 11.6 to 51.9 µM. frontiersin.org

For myeloid leukemia, crassin H (compound 45) was cytotoxic against HL-60 cells at 11.8 µM. nih.govfrontiersin.org Echinohalimane A (compound 41) also showed significant cytotoxicity against HL-60 cells at 2.1 μg/mL, and chettaphanin II (compound 28) was active against this cell line. nih.govfrontiersin.org

Furthermore, synthetic dysidiolide (B1245104) analogs (compounds 90–97), derived from this compound, proved to be potent inhibitors of tumor cell growth in the low micromolar range across HeLa, HL-60, HT-29 (colon adenocarcinoma), and A549 cell lines, often showing greater potency than dysidiolides themselves. nih.govfrontiersin.org

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Compound Name / Number | Cell Line | Activity (IC50 or concentration) | Reference |

| 13R-Hydroxy-ent-halima-1(10),14-dien-18-oic acid (2) | A2780 (Ovarian) | 40 μg/mL (low activity) | nih.gov |

| 13R-ent-halim-1(10)-ene-15,16-diol (3) | MDA-MB-435 (Melanoma) | 23 µM (moderate activity) | nih.gov |

| 13R-ent-halim-1(10)-ene-15,16-diol (3) | SF-295 (Glioblastoma) | 23 µM (moderate activity) | nih.gov |

| 13R-ent-halim-1(10)-ene-15,16-diol (3) | HCT-8 (Colon Adenocarcinoma) | 13 µM (moderate activity) | nih.gov |

| Ent-halimanolide (40) | HeLa (Cervical) | 5.0 µM | nih.govfrontiersin.org |

| Crassin H (45) | A549 (Lung) | 5.2 µM | nih.govfrontiersin.org |

| Crassin H (45) | HL-60 (Myeloid Leukemia) | 11.8 µM | nih.govfrontiersin.org |

| Echinohalimane A (41) | HL-60 (Myeloid Leukemia) | 2.1 μg/mL | nih.govfrontiersin.org |

| Synthetic Dysidiolide Analogs (90–97) | HeLa, HL-60, HT-29, A549 | Low micromolar range (significant inhibition) | nih.govfrontiersin.org |

| Chettaphanin II (28) | HL-60, A549 | Cytotoxic activity | frontiersin.org |

| Compounds 20, 24, 25, 36, 37, 38, 39 | A549 (Lung) | 11.6–51.9 µM (low to moderate) | frontiersin.org |

Analysis of Cellular Proliferation Inhibition and Apoptosis Induction Pathways

The antitumor activities observed for this compound derivatives are often attributed to their ability to inhibit cellular proliferation and induce apoptosis. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation contributes to cancer development. researchgate.netactaorthop.org Mallotucin D, a halimane derivative, has been shown to inhibit cell proliferation and DNA synthesis, and to induce autophagic mechanisms, which can play a complex role in tumor formation. frontiersin.org The observed growth inhibition by synthetic dysidiolide analogs derived from this compound also points to their capacity to interfere with cancer cell proliferation. nih.govfrontiersin.org

Apoptosis can be initiated through two main pathways: the extrinsic pathway, activated by external proapoptotic signals, and the intrinsic pathway, involving mitochondrial membrane disruption. Both pathways ultimately converge on the activation of caspases, a family of proteolytic enzymes crucial for executing cell death. actaorthop.org The p53 protein, a tumor suppressor, plays a vital role in apoptosis by transactivating proapoptotic factors such as Bax, Puma, and Noxa, and by binding to anti-apoptotic proteins like Bcl-2 and Bcl-xL. actaorthop.org

Modulation of Specific Molecular Targets (e.g., cdc25 phosphatases)

Beyond general proliferation inhibition and apoptosis induction, this compound derivatives have been implicated in modulating specific molecular targets. Cdc25 phosphatases are recognized as important targets for anticancer agents due to their crucial role in cell cycle regulation. nih.govfrontiersin.orgdntb.gov.ua Cdc25A, a dual-specificity protein phosphatase, removes inhibitory phosphorylations from cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression and, under certain conditions, regulating apoptosis. nih.gov Overexpression of Cdc25A is frequently observed in various cancers and contributes to tumorigenesis. nih.gov Notably, dysidiolide and its analogs, which can be synthesized from this compound, are known as Cdc25 phosphatase inhibitors. researchgate.net This suggests that the antitumor activity of these this compound-derived compounds may, at least in part, stem from their ability to modulate Cdc25 phosphatase activity, thereby interfering with cancer cell cycle progression.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

This compound serves as a starting material for the synthesis of compounds exhibiting a range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netresearchgate.net Halimanes, in general, are known for their antimicrobial potential. researchgate.netnih.gov

Specific halimane derivatives have demonstrated antibacterial activity. For example, certain compounds derived from this compound have shown inhibitory effects against methicillin-resistant coagulase-negative staphylococci (MRCNS) and Bacillus cereus. researchgate.net The relevance of halimanes extends to the fight against tuberculosis, with some halimanes being evaluated as virulence factors and biomarkers for Mycobacterium tuberculosis. Enzymes like Rv3377c and Rv3378c, involved in the formation of tuberculosinols (halimane diterpenoids), are considered potential targets for anti-infective therapies against tuberculosis. nih.gov

Furthermore, some halimane derivatives have been reported to possess cytotoxic and antiviral activity, indicating their broad-spectrum antimicrobial potential. researchgate.net

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class / Derivative | Type of Activity | Target Organism / Condition | Reference |

| Halimane derivatives (general) | Antibacterial | Methicillin-resistant coagulase-negative staphylococci (MRCNS), Bacillus cereus | researchgate.net |

| Halimane derivatives (general) | Antiviral | Not specified (general activity) | researchgate.net |

| Halimanes (general) | Anti-infective | Mycobacterium tuberculosis (via targeting virulence factors) | nih.gov |

| This compound (as starting material) | Antibiotic, Antiviral | Not specified (general activity) | nih.govresearchgate.net |

Neurotrophic Properties and Neurite Outgrowth Promotion

Recent research has highlighted the neurotrophic properties of this compound and its derivatives, particularly their ability to promote neurite outgrowth. The methylene-cycloalkylacetate (MCA) scaffold has been identified as a potential pharmacophore for neurite outgrowth activity. researchgate.netresearchgate.net Significantly, this compound is considered the prototype for halimane diterpenoids that embed these MCA fragments. researchgate.netresearchgate.net

Studies have shown that MCA-13, a derivative incorporating the MCA scaffold, enhanced neurite outgrowth in PC12 cells. acs.org In adult rat spinal cord primary cultures in vitro, MCA-13 at 10 μM induced neurite outgrowth, demonstrating its capacity to stimulate neuronal growth. acs.org These findings suggest that this compound and its derivatives, by possessing or being able to generate the MCA scaffold, hold promise as neuritogenic substances that could stimulate the outgrowth of neurites from neuronal cells, potentially aiding in neuroregeneration. acs.org Neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) are well-known for promoting neurite outgrowth and neuronal survival, and the activity of MCA-containing halimanes aligns with this therapeutic concept. acs.orgnih.govnih.gov

Table 3: Neurotrophic Activity of this compound Derivatives

| Compound Class / Derivative | Activity | Model System | Reference |

| This compound (as prototype) | Neurotrophic, Neurite Outgrowth Promotion | Implied by MCA scaffold presence | researchgate.netresearchgate.net |

| MCA-13 (derivative) | Enhanced Neurite Outgrowth | PC12 cells | acs.org |

| MCA-13 (derivative) | Induced Neurite Outgrowth | Adult rat spinal cord primary cultures | acs.org |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations

Correlating Structural Features with Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on derivatives of ent-halimic acid have provided crucial insights into the structural requirements for biological activity, particularly cytotoxicity against cancer cell lines. The antitumor activity of natural and synthetic halimanes can be broadly understood by classifying them into four main structural groups: those with an acyclic side chain, 14,15-furohalimanes, 14,15-halimanolides, and halimane-purine hybrids. nih.govfrontiersin.org

A key finding in the SAR of this class is the profound impact of the side chain modification. For instance, the presence of a γ-hydroxybutenolide moiety in the side chain, as seen in certain sesterterpenolide analogues, significantly enhances antitumor activity, in some cases by up to two orders of magnitude compared to derivatives with a 3-furyl group. frontiersin.org This highlights the γ-hydroxybutenolide fragment as a critical feature for potent cytotoxicity.

| Structural Modification | Observation | Impact on Biological Activity | Reference |

|---|---|---|---|

| Side Chain: γ-hydroxybutenolide moiety | Replacement of a 3-furyl group with a γ-hydroxybutenolide. | Significant enhancement of antitumor activity (up to 100-fold). | frontiersin.org |

| Side Chain: Bioconjugation | Hybridization with purines (e.g., agelasines) or antitumor lipids. | Introduction of novel bioactivities, including Na,K-ATPase inhibition and potent cytotoxicity. | nih.govfrontiersin.org |

| Bicyclic Core: Lactonization | Formation of a lactone ring involving the C-18 carboxylic acid and a hydroxyl group (e.g., at C-2). | Creates bioactive ent-halimanolides with cytotoxic properties. | nih.govmdpi.com |

| Bicyclic Core: Aromatization | Rearrangement of the bicyclic system to form aromatic rings. | Leads to the formation of rearranged labdanes with different activity profiles. | researchgate.net |

Identification and Validation of Key Pharmacophoric Elements within the ent-Halimane Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups required for biological activity. For the ent-halimane class, several key pharmacophoric elements have been identified through synthesis and biological evaluation. mdpi.com

The core pharmacophoric elements include:

The C-18 Carboxylic Acid: This functional group is a key handle for synthetic modification. Its conversion into a lactone, as seen in ent-halimanolide, is a validated strategy for generating cytotoxicity. mdpi.comnih.gov

The Side Chain at C-9: The structure and functionality of the side chain are paramount for potency. The identification of the γ-hydroxybutenolide moiety as a driver of high antitumor activity validates this part of the molecule as a critical pharmacophoric element. frontiersin.orgnih.gov

The Furan (B31954) Ring: In furo-ent-halimanolides, the furan ring is another key feature. Its oxidation state and substitution pattern can modulate activity. For example, the synthesis of furo-ent-halimanolide 12, which showed activity against HeLa cells, helps validate the importance of this moiety. frontiersin.org

The validation of these elements comes from the observation that their modification or removal leads to significant changes in the pharmacological profile of the resulting analogues.

Rational Design and Synthesis of Bioactive Analogues with Modified Pharmacological Profiles

This compound is an ideal starting material, or "chiral pool" molecule, for the rational design of new bioactive compounds due to its functional handles and defined stereochemistry. nih.govnih.gov Researchers have leveraged this scaffold to synthesize a diverse array of natural products and novel analogues with potent antitumor properties. frontiersin.orgresearchgate.net

Examples of rational synthesis campaigns starting from this compound include:

Sesterterpenolide Analogues: Inspired by the potent phosphatase inhibitor dysidiolide (B1245104), scientists have synthesized a series of sesterterpenolide analogues. These efforts led to the creation of compounds like 15-epi-ent-Cladocoran A and B, which demonstrated potent inhibition of cellular proliferation (IC₅₀ ≈ 2 µM) against various human leukemic and solid tumor cell lines. nih.gov

Bioconjugates and Hybrids: To enhance potency and explore new mechanisms of action, ent-halimane derivatives have been hybridized with other bioactive molecules. This includes conjugates with antitumor lipids like edelfosine (B1662340) and polyunsaturated fatty acids (PUFAs), as well as purines to create compounds like agelasine (B10753911) C, which exhibits antimicrobial and Na,K-ATPase inhibitory effects. nih.govfrontiersin.org

Quinone/Hydroquinone (B1673460) Derivatives: this compound has been successfully converted into drimane (B1240787) and rearranged drimane skeletons bearing quinone or hydroquinone moieties. frontiersin.org These compounds are designed to target enzymes like DNA topoisomerases and various kinases. For instance, the synthesis of aureol (B1238271) was achieved via a thiopyridine quinone intermediate derived from this compound. frontiersin.org

Terpenoid Alkaloids: The scaffold has been used to access complex alkaloid structures. A notable example is the synthesis of 12-epi-ent-pentacyclindole, a unique pentacyclic framework, demonstrating the versatility of this compound in reaching diverse chemical spaces. nih.govfrontiersin.org

| Analogue Class | Specific Example(s) | Reported Biological Activity | Reference |

|---|---|---|---|

| Sesterterpenolides | 15-epi-ent-Cladocoran A, 15-epi-ent-Cladocoran B | Antiproliferative (IC₅₀ ≈ 2 µM) against human leukemia and solid tumor cell lines. | nih.gov |

| Furo-ent-halimanolides | Furo-ent-halimanolide 12 | Antitumor activity against HeLa cell lines. | frontiersin.org |

| Quinone Derivatives | Aureol | Designed as potential inhibitors of DNA topoisomerases and kinases. | frontiersin.org |

| Terpene-Purine Hybrids | Agelasine C | Na,K-ATPase inhibition, antimicrobial activity. | nih.gov |

| Terpenoid Alkaloids | 12-epi-ent-pentacyclindole | A complex, unique pentacyclic framework with potential bioactivity. | nih.govfrontiersin.org |

Impact of Stereochemistry on Biological Activity and Receptor Interactions

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral. nih.govresearchgate.netmalariaworld.org The ent- configuration of this compound is fundamental to its utility as a chiral starting material. The synthesis of analogues with controlled stereochemistry is essential for understanding how the 3D shape of a molecule affects its interaction with biological targets.

The synthesis of different diastereomers of bioactive compounds has been a key strategy in the study of halimanes. For example, in the synthesis of sesterterpenolides from this compound, various stereoisomers, including 15,18-bisepi-ent-Cladocoran A and 15-epi-ent-Cladocoran A, were prepared. nih.gov While all showed potent antiproliferative activity, subtle differences in the stereochemistry of the side chain can lead to significant variations in binding affinity and potency, underscoring the importance of precise stereochemical control. nih.govnih.gov

Development of Molecular Probes for Target Engagement Studies

Molecular probes are specialized chemical tools, such as fluorescently labeled compounds or covalent binders, used to identify and study the interaction of a drug with its biological target in a cellular environment. nih.gov While numerous bioactive analogues have been synthesized from this compound, the development of dedicated molecular probes from this scaffold is an emerging area with significant potential.

The creation of such probes would be a logical next step in elucidating the mechanism of action of the most potent ent-halimane derivatives. For instance, a highly cytotoxic sesterterpenolide could be functionalized by attaching an environmentally sensitive fluorophore. Such a probe could be used in fluorescence polarization or microscopy-based assays to directly visualize and quantify its engagement with a target protein inside living cells. nih.gov

Alternatively, a potent analogue could be modified to include a latent reactive group, such as a sulfonyl fluoride, to create a covalent probe. rsc.org This would allow for the irreversible labeling of the target protein, facilitating its identification through proteomic techniques. The development of such chemical biology tools derived from the ent-halimane scaffold would be invaluable for validating drug targets and understanding the molecular basis for the observed pharmacological effects.

Advanced Analytical Methodologies for Characterization and Quantification of Ent Halimic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the intricate structures of natural products, providing detailed insights into atomic connectivity, functional groups, and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the most powerful and widely used method for elucidating the structures of organic molecules, including ent-halimic acid and its derivatives stanford.edu. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to determine molecular connectivity and relative stereochemistry researchgate.netmdpi.com.

1D NMR (¹H and ¹³C NMR): These experiments provide initial information about the number and types of protons and carbons in the molecule, as well as their chemical environments. Chemical shifts and coupling patterns in ¹H NMR spectra are crucial for identifying specific proton environments, while ¹³C NMR provides information on the carbon skeleton mdpi.comresearchgate.net.

2D NMR Techniques:

Correlation Spectroscopy (COSY): Homonuclear 2D NMR experiments like COSY reveal proton-proton couplings, indicating protons that are connected through one to three bond lengths mdpi.comlibretexts.org.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These heteronuclear experiments establish correlations between protons and carbons. HSQC correlates protons with their directly attached carbons, while HMBC reveals correlations across multiple bonds (typically two or three), providing crucial information for establishing the carbon framework and quaternary carbons nih.gov. The structures of this compound derivatives have been elucidated with the help of spectroscopic studies including 2D NMR experiments researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of this compound and its derivatives semanticscholar.orguni-saarland.de. By providing accurate mass measurements, HRMS allows for the unambiguous determination of the molecular formula, which is critical for structural elucidation when combined with NMR data researchgate.netresearchgate.netsci-hub.se. This technique helps to constrain the possible elemental compositions for a given molecular ion uni-saarland.de.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method specifically employed for determining the absolute configuration of chiral molecules, including this compound and its derivatives researchgate.netresearchgate.netrsc.orgacs.orgmdpi.com. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. The comparison of experimental ECD spectra with computationally predicted spectra for different enantiomers allows for the assignment of the absolute stereochemistry researchgate.netresearchgate.net. This method has been successfully applied to this compound and its related compounds, establishing their absolute configurations where other methods might be less conclusive researchgate.netrsc.orgacs.org. For example, the configurations of new ent-halimane diterpenoids isolated from Hymenaea courbaril were determined using circular dichroism acs.org.

Chromatographic Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for isolating this compound from complex natural extracts and for its subsequent quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in complex mixtures researchgate.netfabad.org.tr. For this compound, which is found in considerable amounts in extracts of plants like Halimium viscosum frontiersin.orgrsc.org, HPLC is crucial for its isolation and purification.

In HPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column, leading to the separation of compounds based on their differential interactions with these phases researchgate.netoiv.int. For organic acids like this compound, common HPLC setups involve reversed-phase C18 columns or ion-exchange columns researchgate.netfabad.org.troiv.int. The mobile phase often consists of acidified water or mixtures of water with organic solvents such as methanol (B129727) or acetonitrile, to ensure proper ionization and separation of acidic compounds researchgate.netoiv.int. Detection is typically achieved using UV detectors, as many organic acids, including those with double bonds or conjugated systems, absorb UV light at specific wavelengths (e.g., 210-215 nm) researchgate.netoiv.intdntb.gov.ua.

Quantification of this compound using HPLC involves establishing a calibration curve by analyzing standard solutions of known concentrations researchgate.netfabad.org.troiv.int. The peak area or height of the analyte in a sample is then compared to this curve to determine its concentration. Key parameters for method validation in quantitative HPLC include the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the lowest concentrations that can be reliably detected and quantified, respectively researchgate.netfabad.org.tr. While specific detailed data for this compound's HPLC quantification parameters were not found in the provided search results, the general principles and methodologies applied to other organic acids demonstrate HPLC's capability for accurate quantification in complex biological or plant matrices researchgate.netfabad.org.troiv.int.

Theoretical and Computational Chemistry Applications in Ent Halimic Acid Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively utilized to elucidate the structural, electronic, and energetic properties of ent-Halimic acid and related halimane diterpenoids. These calculations contribute to the determination of structures and absolute configurations, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) and X-ray diffraction researchgate.netresearchgate.net.

Conformational Analysis and Energetic Profiles

DFT is a crucial tool for performing conformational analysis and mapping the energetic profiles of molecules, especially those exhibiting significant flexibility, such as this compound and its derivatives nih.govresearchgate.net. Accurate conformational energetics are vital for understanding various chemical properties and are fundamental for developing high-quality force fields used in larger-scale simulations ethz.ch. While DFT methods can sometimes be affected by delocalization errors, which may overstabilize highly conjugated conformations, density-corrected DFT (DC-DFT) approaches have been shown to significantly reduce these errors in conformational energy profiles ethz.ch. Such analyses help in identifying the most stable conformations and understanding the energy landscapes that govern molecular flexibility mdpi.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools for investigating the dynamic behavior of biomolecular systems, including proteins and their interactions with ligands nih.gov. MD simulations offer a complementary approach to molecular docking, providing deeper insights into the structural features and dynamic stability of molecular complexes arxiv.orgresearchgate.net.

Investigation of Ligand-Protein Interactions and Stability

MD simulations are extensively utilized to investigate the interactions between ligands, such as this compound derivatives, and target proteins, as well as to assess the stability of the resulting complexes. These simulations can elucidate the physical and chemical properties of drug candidate compounds over time, offering a view of their natural dynamics in solution nih.gov. For instance, MD simulations have been applied to study halimane diterpenoids in the context of their interactions with enzymes relevant to Mycobacterium tuberculosis, providing insights into binding affinities and pathways nih.gov. They are crucial for understanding how protein-ligand binding affects protein conformation and function, and for predicting binding affinities nih.govarxiv.orgnih.gov.

Conformational Dynamics of ent-Halimane Derivatives in Solution

MD simulations are particularly valuable for exploring the conformational dynamics of ent-Halimane derivatives in solution. This method allows researchers to visualize how biomolecular structures change over time, providing a dynamic perspective beyond static snapshots nih.govcresset-group.com. By simulating the movement of molecules, MD can explore various conformations in space, helping to understand how molecules fluctuate around their equilibrium conformations and potentially identify new, low-energy structures nih.govnih.govwesleyan.edu. This understanding of conformational flexibility is important for predicting how these compounds might interact with biological systems ethz.ch.

Molecular Docking for Target Identification and Binding Affinity Prediction

Molecular docking is a widely used computational technique that predicts the preferred binding orientations (poses) and affinities between small molecules (ligands) and macromolecular target structures (receptors) at an atomic level openaccessjournals.comnih.gov. It is a fundamental component of virtual screening, enabling the rapid identification of potential drug candidates from large chemical databases researchgate.net.

For halimane diterpenoids, molecular docking has been successfully applied in virtual screening campaigns aimed at identifying potential molecular targets and predicting their binding affinities. A notable application involves screening halimane diterpenoids, including derivatives of this compound, against enzymes of Mycobacterium tuberculosis to identify compounds with promising inhibitory effects nih.gov. This approach provides crucial data on the energy values of binding affinity for various enzymes with different compounds, along with detailed interaction diagrams, such as those showing interactions with Mycothiol S-transferase and Homoserine transacetylase enzymes nih.gov. Molecular docking thus accelerates the drug discovery process by offering insights into binding mechanisms and helping to optimize ligand structures for enhanced binding affinity openaccessjournals.comnih.gov.

In Silico Prediction of Pharmacological Profiles (excluding ADME/Toxicity)

This compound (PubChem CID: 16069494) is a bicyclic diterpene widely recognized as a crucial precursor for the synthesis of a diverse array of natural products and their derivatives, many of which exhibit significant biological activities nih.govnih.govfrontiersin.orgmdpi.com. While in silico methods, including virtual screening, molecular docking, and activity spectrum prediction (e.g., PASS), are increasingly integral to modern drug discovery for identifying potential pharmacological profiles and therapeutic targets, direct and detailed in silico predictions of novel pharmacological profiles specifically for this compound itself, beyond its established role as a synthetic building block for experimentally validated compounds, are not extensively documented in the current literature.

The primary focus of research involving this compound has been on its versatile chemical transformations to yield complex structures, followed by experimental validation of their biological activities. These synthesized derivatives, often retaining or modifying the halimane skeleton, have demonstrated a broad spectrum of pharmacological effects. For instance, compounds derived from this compound have shown promising antitumor, antimicrobial, and anti-inflammatory properties nih.govnih.govfrontiersin.org.

Observed Pharmacological Activities of this compound Derivatives (Experimental Data)

While direct in silico predictions for this compound's inherent pharmacological profile are not a prominent feature in the retrieved studies, the extensive experimental data on its derivatives provides a foundation for potential future in silico investigations aimed at elucidating structure-activity relationships and predicting new therapeutic applications. The following table summarizes some of the key biological activities experimentally observed for various compounds synthesized from this compound:

| Compound Class / Derivative Examples | Observed Pharmacological Activity | Relevant Targets / Cell Lines | Source |

| ent-Halimanolides | Antitumor activity | HeLa (human cervix cancer) | |

| Cytotoxicity (micromolar levels) | MDCK cell lines | ||

| 13R-Hydroxy-ent-halima-1(10),14-dien-18-oic acid | Low antitumor activity | A2780 (human ovarian cell line) | |

| 13R-ent-halim-1(10)-ene-15,16-diol | Moderate antitumor activity | MDA-MB-435 (melanoma), SF-295 (glioblastoma), HCT-8 (colon adenocarcinoma) | |

| Bactericidal activity | - | ||

| Halimanes with acyclic side chain | Antitumor activity | K562, BT474, CHAGO, HEP-G2, KATO-3, SW620 cancer cell lines | frontiersin.org |

| Quinone/hydroquinone (B1673460) derivatives | Enzymatic inhibition | DNA topoisomerase I and II, tyrosine kinase, Ca2+/K+ ATPase, PI3 kinase, PTP1B, interleukin-8 receptors | frontiersin.org |

| Crassifolins S-U | Anti-inflammatory, Anti-angiogenesis | HUVECs | frontiersin.org |

| Cajucarinolide and Isocajucarinolide | PLA2 inhibitors | - | frontiersin.org |

| Diterpenoids (general) | Antifeedant, Anti-inflammatory, Antitumor, Antimicrobial | - | nih.gov |

| Cytotoxicity, Antimalarial, Antidiabetic, Antifungal, Antitobacco, Antibacterial, Allelopathic effect | - | nih.gov |

This table highlights the diverse therapeutic potential of compounds accessible through this compound as a starting material. While these are experimental findings, they provide a rich dataset that could be leveraged in future in silico studies to predict novel targets, optimize lead compounds, and explore new pharmacological applications for this compound derivatives. The application of computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and network pharmacology could further elucidate the mechanisms of action and identify additional therapeutic avenues for these natural product-inspired compounds.

Future Research Directions and Translational Perspectives for Ent Halimic Acid

Exploration of Undiscovered Natural Sources and Structural Chemotypes

The primary natural source of ent-halimic acid is the plant Halimium viscosum, found abundantly in the Iberian Peninsula nih.govfrontiersin.org. This plant is known to exhibit various chemotypes, with the Villarino de los Aires chemotype being a significant source of this compound nih.govfrontiersin.org. However, the broader family of halimanes, to which this compound belongs, is also found in other plants, marine organisms (such as sponges of the genus Agelas and Raspailia), and microorganisms researchgate.netrsc.org.

Future research should focus on a more extensive bioprospecting effort to identify novel or underexplored natural sources of this compound and its structural variants. This includes investigating different geographical locations of Halimium viscosum that may yield distinct chemotypes rsc.orgresearchgate.net. For instance, other chemotypes of Halimium viscosum have been identified in Portugal near the border with Salamanca (Celorico da Beira and San João da Pesqueira), which could offer new structural insights rsc.orgresearchgate.net. Additionally, exploring other species within the Cistaceae family or other plant families known to produce diterpenoids, as well as marine organisms and microorganisms, could uncover new structural chemotypes of this compound or related halimanes researchgate.netrsc.org. The statistical analysis of natural and synthetically derived compounds has shown significant variations in structural types from different natural sources, suggesting that further innovation in natural product discovery is still possible researchgate.net. Identifying new sources could lead to the discovery of novel this compound derivatives with unique functionalities or enhanced biological activities, broadening the scope of its potential applications.

Development of Sustainable Biocatalytic and Biotechnological Production Methods

Currently, this compound is accessible in large quantities from the ethyl acetate (B1210297) extract of Halimium viscosum nih.govfrontiersin.org. While efficient methods for its isolation exist, including chromatographic separation for multi-gram quantities rsc.org, there is a growing imperative for more sustainable and environmentally friendly production approaches.

Biocatalytic Methods: Biocatalysis, utilizing enzymes or whole cells, offers a sustainable alternative to traditional chemical synthesis by operating under mild conditions, consuming less energy, and minimizing greenhouse gas emissions mdpi.com. Research in this area could focus on identifying or engineering enzymes capable of synthesizing this compound or its key precursors from simpler, readily available starting materials. This could involve exploring the biosynthetic pathways of halimanes in Halimium viscosum or other organisms to pinpoint key enzymatic steps. For example, microbial hydroxylation has been successfully applied to other diterpenoids like sclareol (B1681606) to yield precursors for more active compounds, suggesting a similar potential for this compound mdpi.com.

Biotechnological Production: Biotechnological production, particularly through microbial fermentation, presents a scalable and sustainable route for complex natural products srce.hrscielo.br. This involves engineering microorganisms (e.g., bacteria, yeast, or fungi) to produce this compound. This could involve:

Metabolic Engineering: Modifying the metabolic pathways of suitable host microorganisms to channel precursors towards this compound biosynthesis fraunhofer.de. This approach has been successful in producing other organic acids from renewable feedstocks like methanol (B129727) fraunhofer.de.

Strain Optimization: Developing improved microbial strains through techniques such as media optimization, mutation and screening, and genetic engineering to enhance the yield and purity of this compound srce.hr.

Fermentation Optimization: Investigating different fermentation conditions, including substrate utilization (e.g., agricultural waste or other low-cost carbon sources), to maximize production efficiency nih.gov.

The development of such methods would reduce reliance on plant extraction, which can be resource-intensive and dependent on geographical availability, thereby ensuring a more consistent and environmentally responsible supply of this compound for research and potential industrial applications.

Advancement of Novel Synthetic Methodologies for Highly Complex Analogues

This compound serves as a crucial chiral pool starting material for the synthesis of a wide range of biologically active compounds, including sesterterpenolides, natural ent-halimanolides, furo ent-halimanolides, quinone/hydroquinone (B1673460), sesquiterpenoquinones, and terpenoid alkaloids nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netmdpi.com. The synthesis of enantiomerically pure molecules remains a significant challenge in organic chemistry, and this compound's inherent chirality makes it an excellent scaffold nih.govresearchgate.net.

Future synthetic research should concentrate on:

Divergent Synthesis Strategies: Developing highly efficient divergent synthetic routes from a common this compound intermediate to access a broad array of natural products and non-natural derivatives mdpi.com. This strategy improves efficiency and is particularly relevant for structure-activity relationship (SAR) studies mdpi.com.

Stereoselective Synthesis: Advancing methodologies for the precise control of stereochemistry, especially for creating complex analogues with multiple chiral centers. The biological environment is asymmetric, and the enantiomeric purity of compounds can significantly impact their activity nih.gov.

Novel Transformations: Exploring new chemical transformations that allow for the efficient functionalization of this compound's bicyclic system and side chain, enabling the creation of more structurally diverse and complex analogues. This includes developing novel methods for ring construction, functional group interconversions, and the introduction of diverse substituents.

Bioconjugate Chemistry: Expanding the synthesis of bioconjugate compounds, such as sesterterpenoids hybridized with edelfosine (B1662340) analogs and polyunsaturated fatty acids (PUFAs), which have emerged as novel therapeutic strategies in medicinal chemistry frontiersin.org.

The synthesis of specific analogues, such as those related to dysidiolide (B1245104), has already demonstrated enhanced antitumor activity compared to the parent compound nih.govfrontiersin.orgnih.gov. Continued innovation in synthetic methodologies will be critical for generating a wider library of this compound derivatives, facilitating comprehensive SAR studies, and potentially leading to the discovery of more potent and selective therapeutic agents.

Elucidation of Undiscovered Biological Targets and Signaling Pathways

While this compound and its derivatives have demonstrated a range of biological activities, including antitumor, antimicrobial, anti-inflammatory, antifeedant, and antiviral effects nih.govfrontiersin.orgnih.govresearchgate.net, the precise molecular mechanisms and specific biological targets underlying many of these activities are often not fully understood. For instance, some quassinoids derived from this compound have shown strong anti-proliferative activity, but their specific targets are rarely unambiguously linked to the observed biological properties uef.fi. The lack of mechanistic understanding can limit their therapeutic potential uef.fi.

Future research should prioritize:

Target Identification: Employing advanced biochemical and cell biology techniques to identify the direct protein or nucleic acid targets of this compound and its bioactive analogues. This could involve affinity chromatography, chemical proteomics, and CRISPR-based genetic screens.

Signaling Pathway Mapping: Systematically elucidating the downstream signaling pathways modulated by this compound derivatives. This includes investigating their impact on known pathways involved in cell proliferation, apoptosis, inflammation, and microbial pathogenesis usal.esjensenlab.orgfrontiersin.orgdntb.gov.uanih.gov. For example, understanding how these compounds interact with pathways like NF-κB, MAPK, or PI3K/Akt/mTOR, which are crucial in various diseases, would be highly beneficial nih.gov.

Mechanism of Action Studies: Conducting detailed studies to understand how the binding of this compound derivatives to their targets translates into the observed biological effects. This involves kinetic and structural studies (e.g., X-ray crystallography, cryo-EM, NMR) of compound-target complexes.

Enantiomer-Specific Activity: Investigating whether different enantiomers of this compound or its derivatives exhibit distinct biological activities or target specific pathways, as the biological environment is chiral and enantiomers can have different pharmacological profiles nih.gov.

A deeper understanding of the molecular targets and signaling pathways will be crucial for rational drug design, optimizing the therapeutic efficacy of this compound derivatives, and minimizing potential off-target effects.

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The advent of high-throughput multi-omics technologies provides unprecedented opportunities to gain a comprehensive understanding of biological systems at various molecular levels nih.govmdpi.comamazon.comresearchgate.net. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal complex patterns and interactions that might be missed by single-omics analyses nih.govmdpi.comresearchgate.netnih.gov.

For this compound research, the integration of multi-omics technologies can be transformative:

Metabolomics: Studying the complete set of metabolites produced in response to this compound or its derivatives can provide insights into metabolic reprogramming and the downstream effects of compound activity nih.govnih.gov. This can help identify biomarkers of response or resistance.

Proteomics: Investigating the complete set of proteins expressed and their modifications can reveal protein targets, altered protein expression levels, and changes in protein-protein interactions upon treatment with this compound derivatives nih.govnih.gov.

Transcriptomics: Analyzing gene expression profiles can provide information on how this compound influences gene regulation and cellular pathways at the transcriptional level.

Integrated Analysis: Combining data from these omics layers through computational and statistical methods (e.g., co-expression analysis, metabolite-gene networks, pathway enrichment analysis, machine learning) can provide a holistic view of the compound's impact on cellular physiology mdpi.comresearchgate.netnih.gov. This approach can help in deciphering intracellular signaling pathways in tumoral pathologies and other disease contexts usal.esjensenlab.org.

By integrating multi-omics data, researchers can gain a more comprehensive understanding of this compound's mechanism of action, identify novel biomarkers, and facilitate drug discovery by revealing previously unknown relationships between different molecular components mdpi.comresearchgate.net.

Strategies for Addressing Synthetic and Biological Research Challenges

Research into this compound, while promising, faces several inherent challenges that require strategic approaches:

Synthetic Challenges:

Chirality Control: The synthesis of homochiral, enantiomerically pure molecules, especially those with multiple stereocenters, remains a significant challenge nih.govfrontiersin.org. Strategies must focus on developing highly stereoselective reactions and efficient methods for chiral resolution or asymmetric synthesis.

Complexity of Analogues: As researchers aim for more complex and diverse analogues, the synthetic routes can become lengthy and low-yielding mdpi.comuef.fi. Divergent synthesis, as mentioned earlier, and the development of more atom-economical and step-efficient reactions are crucial.

Scalability: Scaling up the synthesis of promising analogues for preclinical and clinical studies can be difficult. Research needs to focus on developing robust and scalable synthetic routes that are amenable to larger-scale production.

Cost-Effectiveness: The cost of specialized reagents and complex synthetic steps can be prohibitive. Exploring greener chemistry principles, utilizing abundant and inexpensive starting materials, and developing more efficient catalytic processes can help address this.

Biological Research Challenges:

Target Deconvolution: Despite observed bioactivities, definitively identifying the primary biological targets can be challenging, especially for natural products that may have multiple effects uef.fi. Advanced chemical biology tools, such as activity-based protein profiling and target-specific probes, are needed.

Off-Target Effects: Compounds, particularly natural products, may exhibit off-target effects that contribute to their observed biological activity or potential toxicity. Comprehensive profiling using high-throughput screening and multi-omics approaches can help distinguish on-target from off-target effects.

Bioavailability and Pharmacokinetics: For potential therapeutic applications, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives is critical. Early-stage in vitro and in vivo ADME studies are essential to guide lead optimization.

Translational Gap: Bridging the gap between in vitro efficacy and in vivo therapeutic potential requires robust animal models and careful consideration of pharmacokinetic and pharmacodynamic parameters acs.org.

Addressing these challenges systematically will accelerate the translation of this compound research from basic discovery to potential therapeutic applications, ensuring that its full potential as a source of novel bioactive compounds is realized.

Q & A

Q. What are the standard methods for synthesizing and characterizing ent-Halimic acid in laboratory settings?

To synthesize ent-Halimic acid, researchers typically employ stereoselective organic reactions such as asymmetric catalysis or chiral pool synthesis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to confirm stereochemistry and purity. High-performance liquid chromatography (HPLC) with chiral columns can validate enantiomeric excess. Mass spectrometry (MS) and infrared (IR) spectroscopy further corroborate molecular identity. For reproducibility, detailed protocols should align with guidelines from journals like the Beilstein Journal of Organic Chemistry, which emphasize transparency in experimental methods and data reporting .

Q. How can researchers ensure the purity of this compound during extraction or synthesis?

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Conduct accelerated stability studies by exposing the compound to extremes (e.g., pH 2–12, 40–60°C) and monitoring degradation via HPLC or UV-Vis spectroscopy. For lab storage, use inert atmospheres (argon) and amber vials to prevent photodegradation. Stability data should be reported in peer-reviewed formats, including time-dependent degradation curves and Arrhenius plots .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) or crystal-packing effects. To address this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Validate crystallographic data with density functional theory (DFT) calculations.

- Cross-reference with circular dichroism (CD) to confirm absolute configuration. Publish raw data and computational models in supplementary materials to enable peer validation .

Q. What experimental design strategies optimize this compound’s bioactivity in pharmacological assays?

Use a factorial design to test variables (e.g., concentration, solvent polarity, and incubation time). Include:

- Positive/Negative Controls : Known inhibitors/activators of the target pathway.

- Dose-Response Curves : Fit data to Hill equations to calculate EC₅₀/IC₅₀.

- Blinded Replicates : Minimize bias in high-throughput screening. Statistical tools like ANOVA or Bayesian inference should validate significance thresholds .

Q. How can researchers address low reproducibility in this compound’s reported bioactivity across studies?

Potential factors include assay conditions (e.g., cell line variability, serum concentrations) or compound degradation. Solutions:

Q. What methodologies validate the enantiomeric purity of this compound in complex matrices (e.g., biological fluids)?

Combine chiral HPLC with tandem MS (LC-MS/MS) for sensitivity. For in situ analysis, use microscale derivatization with chiral reagents followed by fluorescence detection. Calibrate against spiked matrices to quantify recovery rates and limit of detection (LOD) .

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Molecular dynamics (MD) simulations (e.g., GROMACS) can reveal conformational changes over time. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor reaction temperature, catalyst loading, and stirring speed.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize variables using response surface methodology (RSM) .

Q. How should researchers design studies to investigate this compound’s metabolic pathways in vivo?

Use isotopic labeling (e.g., ¹⁴C or ¹³C) to track metabolites in animal models. Combine liquid chromatography (LC) with high-resolution MS (HRMS) for metabolite identification. Include pharmacokinetic parameters (AUC, Cmax, t½) and compare results across species for translational relevance .

Methodological Guidance

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and publish raw datasets in repositories like Zenodo .

- Ethical Compliance : Secure institutional review board (IRB) approval for biological studies and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.